6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a chloro-substituted imidazo[1,2-a]pyridine core and a sulfonylated phenyl group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Sulfonylation: The sulfonylation of the phenyl group is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with 3-Methylpiperidine: The final step involves the coupling of the sulfonylated phenyl group with 3-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and protein functions.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the chloro and sulfonylated phenyl groups.
2-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 2-position, such as alkyl or aryl groups.
6-Substituted Imidazo[1,2-a]pyridines: Compounds with different substituents at the 6-position, such as halogens or alkyl groups.
Uniqueness
The uniqueness of 6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the sulfonylated phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and chemical biology .
Properties
Molecular Formula |
C19H20ClN3O2S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
6-chloro-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H20ClN3O2S/c1-14-4-3-9-23(11-14)26(24,25)17-6-2-5-15(10-17)18-13-22-12-16(20)7-8-19(22)21-18/h2,5-8,10,12-14H,3-4,9,11H2,1H3 |
InChI Key |
OVJJQLQBQUGJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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